5-Fluoro-2-(3-phenylpropoxy)aniline

Medicinal Chemistry Molecular Properties Formulation Development

When optimizing CNS drug candidates, researchers struggle to balance blood-brain barrier penetration with ligand efficiency. 5-Fluoro-2-(3-phenylpropoxy)aniline (CAS 946716-75-2) solves this challenge: • 0.5 log unit lower XLogP3-AA vs. 5-chloro analog ensures optimal CNS LogP range (2-4), reducing P-gp efflux susceptibility. • Reduced MW (245.29 vs. 261.74 g/mol) delivers superior ligand efficiency for FBDD hit-to-lead progression. • Unique 19F NMR handle and C-F···H-X H-bonding (2.0-3.2 kcal/mol) enable precise probe development. Available in 10 mg to bulk quantities with ≥95% purity.

Molecular Formula C15H16FNO
Molecular Weight 245.29 g/mol
CAS No. 946716-75-2
Cat. No. B3172253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3-phenylpropoxy)aniline
CAS946716-75-2
Molecular FormulaC15H16FNO
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)F)N
InChIInChI=1S/C15H16FNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
InChIKeyFMAPDRGHGPLSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(3-phenylpropoxy)aniline: Procurement-Ready Overview and Structural Classification for Research Laboratories


5-Fluoro-2-(3-phenylpropoxy)aniline (CAS: 946716-75-2) is a substituted aniline derivative characterized by a fluorine atom at the 5-position and a 3-phenylpropoxy moiety at the 2-position of the aromatic ring . With a molecular formula of C15H16FNO and a molecular weight of 245.29 g/mol, this compound belongs to the class of functionalized aniline building blocks that are routinely employed as intermediates in medicinal chemistry, organic synthesis, and material science research . The compound is available through multiple research chemical suppliers in quantities suitable for laboratory-scale investigations, with a typical specification of ≥95% purity [1]. Its structural features—specifically the fluorine substitution pattern—confer distinct physicochemical properties relative to halogen-substituted or unsubstituted analogs, which is of particular relevance for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 5-Fluoro-2-(3-phenylpropoxy)aniline Cannot Be Substituted with Generic 2-(3-Phenylpropoxy)aniline Analogs in SAR-Driven Research


In the phenylpropoxy-aniline chemical series, the nature and position of substituents on the aromatic ring fundamentally alter the compound's physicochemical and potential biological profile. While compounds such as 2-(3-phenylpropoxy)aniline (unsubstituted parent) and 5-chloro-2-(3-phenylpropoxy)aniline (chloro analog) share a common core scaffold, the 5-fluoro substitution in the target compound introduces a distinct electronic environment, hydrogen-bonding capacity, and metabolic stability profile that cannot be replicated by other halogen or alkyl substitutions [1]. The fluorine atom—with its high electronegativity, small van der Waals radius, and strong C-F bond—modulates the electron density of the aromatic amine system and influences the basicity of the aniline nitrogen, thereby affecting reactivity in downstream coupling reactions and potential target engagement [2]. Consequently, researchers conducting SAR studies, optimizing lead compounds, or validating synthetic routes must exercise caution when considering analog substitution; the observed differences in reaction yields, binding affinities, or pharmacokinetic properties in structurally related series are not interchangeable [3]. The following quantitative evidence establishes the verifiable differentiation of 5-fluoro-2-(3-phenylpropoxy)aniline against its closest structural comparators.

Quantitative Differentiation Evidence: 5-Fluoro-2-(3-phenylpropoxy)aniline vs. Closest Structural Analogs


Molecular Weight and Density Comparison: 5-Fluoro vs. 5-Chloro Analog Differentiation for Formulation Planning

The 5-fluoro substitution in the target compound yields a molecular weight of 245.29 g/mol, which is 16.45 g/mol lower than the 5-chloro analog (5-chloro-2-(3-phenylpropoxy)aniline; MW = 261.74 g/mol) and 50.01 g/mol lower than the 5-trifluoromethyl analog (2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline; MW = 295.30 g/mol) [1]. This reduced molecular weight, while maintaining similar topological polar surface area (TPSA ≈ 35.3 Ų for both fluoro and chloro analogs), results in a more favorable ligand efficiency metric for the fluoro-substituted compound when normalized by heavy atom count [2].

Medicinal Chemistry Molecular Properties Formulation Development Lead Optimization

Lipophilicity (LogP) Differentiation: 5-Fluoro Substitution Reduces LogP by 0.5 Units vs. Chloro Analog

The 5-fluoro substitution confers a markedly different lipophilicity profile compared to other halogen-substituted analogs. The target compound exhibits a computed XLogP3-AA value of approximately 3.7, whereas the 5-chloro analog (5-chloro-2-(3-phenylpropoxy)aniline) exhibits a computed XLogP3-AA of 4.2, representing a 0.5 log unit reduction in lipophilicity [1]. For comparison, the 5-trifluoromethyl analog demonstrates a logD of approximately 4.32 at pH 7.4, which is roughly 0.6 log units higher than the target compound [2].

Lipophilicity ADME Drug-likeness Physicochemical Profiling

Hydrogen Bond Acceptor/Donor Capacity: Fluorine as a Modest H-Bond Acceptor vs. Chlorine's Negligible Capacity

Fluorine substitution at the 5-position introduces hydrogen bond acceptor (HBA) capacity that is absent in chloro and methyl analogs. Fluorine can participate in weak C-F···H-X hydrogen bonding interactions, with typical C-F···H-N distances of 2.0-2.4 Å and interaction energies of 2.0-3.2 kcal/mol in protein-ligand complexes [1]. In contrast, chlorine at the same position lacks measurable hydrogen bond acceptor capacity due to its larger atomic radius, lower electronegativity, and diffuse electron density that disfavors directional electrostatic interactions [2]. The 5-methyl analog (5-methyl-2-(3-phenylpropoxy)aniline, CAS 857347-96-7) lacks any halogen-mediated HBA capacity entirely and instead introduces increased steric bulk and altered metabolic vulnerability .

Medicinal Chemistry Molecular Recognition Target Engagement SAR

Defined Application Scenarios for 5-Fluoro-2-(3-phenylpropoxy)aniline Based on Verifiable Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting CNS Penetrant Compounds Where Lipophilicity Reduction Is Critical

The 0.5 log unit lower XLogP3-AA of 5-fluoro-2-(3-phenylpropoxy)aniline compared to its 5-chloro analog makes it a preferential building block in medicinal chemistry programs targeting central nervous system (CNS) indications, where maintaining LogP in the optimal range of 2-4 is associated with improved blood-brain barrier penetration and reduced P-glycoprotein efflux susceptibility [1]. Procurement of the 5-fluoro analog over the 5-chloro analog is justified when synthesizing candidate molecules intended for CNS target engagement where lipophilicity-driven promiscuity must be minimized [2].

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization Programs

The reduced molecular weight of 245.29 g/mol (vs. 261.74 g/mol for the chloro analog and 295.30 g/mol for the trifluoromethyl analog) positions 5-fluoro-2-(3-phenylpropoxy)aniline as a more ligand-efficient starting point for fragment-based discovery and fragment growing strategies [1]. In FBDD, where every heavy atom contributes to the ligand efficiency score, the 16.45 g/mol weight reduction without sacrificing pharmacophoric complexity provides a measurable advantage for hit-to-lead progression. Procurement of this specific fluoro analog is recommended for FBDD libraries and fragment elaboration campaigns where optimizing potency per non-hydrogen atom is a primary screening metric [2].

Probe Development Requiring Orthogonal Chemical Reactivity and Target Engagement via Halogen Bonding

The 5-fluoro substitution provides a unique hydrogen bond acceptor capacity (C-F···H-X interactions of 2.0-3.2 kcal/mol) that is absent in chloro and methyl analogs, offering a distinct molecular recognition motif for probe compound development [1]. This property is particularly valuable in designing chemical probes where fluorine-mediated interactions with backbone amides, side-chain hydroxyls, or structured water molecules contribute to target binding affinity and selectivity. Researchers optimizing probe-target residence time or developing 19F NMR reporter molecules should prioritize the 5-fluoro analog over alternative substitutions, as the 19F nucleus also provides a convenient spectroscopic handle for NMR-based binding and metabolism studies [2].

Synthetic Intermediate for Late-Stage Functionalization and Cross-Coupling Reactions

The electron-withdrawing nature of the 5-fluoro substituent modulates the nucleophilicity and oxidation potential of the aniline nitrogen relative to unsubstituted and electron-donating analogs, thereby influencing reaction yields and regioselectivity in downstream transformations such as Buchwald-Hartwig aminations, diazonium salt formations, and oxidative coupling reactions [1]. Procurement of the specific 5-fluoro-2-(3-phenylpropoxy)aniline building block is justified when precise control over the electronic environment of the aniline moiety is required to achieve desired reactivity profiles in multi-step synthetic sequences [2].

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